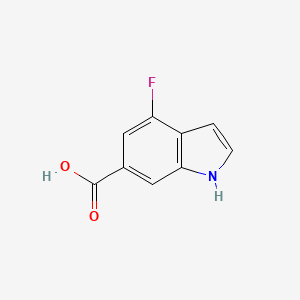

Ácido 4-fluoro-1H-indol-6-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

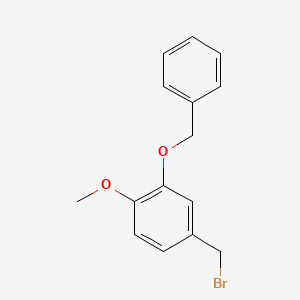

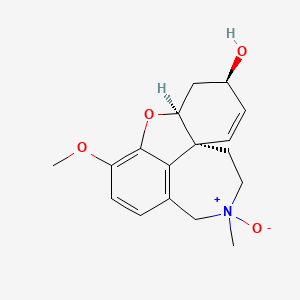

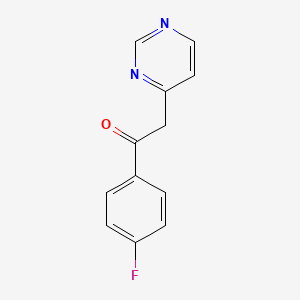

The compound 4-fluoro-1H-indole-6-carboxylic acid is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activity. Indole derivatives are commonly found in natural products and pharmaceuticals. The presence of a fluorine atom can significantly alter the chemical and physical properties of a molecule, often leading to increased stability and bioavailability in drug candidates.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods, including the aza-Friedel-Crafts reaction. This reaction is a powerful tool for constructing the indole core, as demonstrated in the synthesis of 3-substituted indoles, which can be further transformed into biologically active compounds . The synthesis of related fluorinated indole derivatives, such as 6-fluoroindan-1-carboxylic acid, involves multiple steps starting from 3-fluorobenzaldehyde, indicating the complexity and versatility of synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom, which can influence the electronic distribution and reactivity of the molecule. For instance, the structure of 6-fluoro-3-oxo-indan-1-carboxylic acid, an intermediate in the synthesis of 6-fluoroindan-1-carboxylic acid, was elucidated using comprehensive spectral data analyses . Similarly, the structure of related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, has been determined by NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Fluorinated indole derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves reactions such as cyclization and hydrolysis, leading to a compound with high antibacterial activity . The reactivity of these compounds is also demonstrated in the synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which involves esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are influenced by their molecular structure. The introduction of fluorine atoms can lead to changes in properties such as fluorescence, as seen in the study of carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, where fluorescence maxima shifted consistently to longer wavelengths in solvents of higher polarity and hydrogen bonding ability . The solvatochromic shifts and hydrogen bonding interactions of these compounds have been extensively investigated using various spectroscopic techniques .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han mostrado una actividad antiviral significativa. Por ejemplo, se prepararon y reportaron derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos como agentes antivirales . De manera similar, se prepararon y se investigaron in vitro los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol para determinar su actividad antiviral en un amplio rango de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .

Actividad antiinflamatoria

Los derivados del indol poseen propiedades antiinflamatorias. Potencialmente, pueden usarse en el tratamiento de enfermedades inflamatorias .

Actividad anticancerígena

Los derivados del indol han mostrado ser prometedores en el campo de la oncología. Se ha descubierto que exhiben propiedades anticancerígenas, lo que los convierte en candidatos potenciales para el tratamiento del cáncer .

Actividad anti-VIH

Los derivados del indol han demostrado actividad anti-VIH. Potencialmente, podrían usarse en el desarrollo de nuevos tratamientos para el VIH .

Actividad antioxidante

Se ha descubierto que los derivados del indol poseen propiedades antioxidantes. Esto los hace potencialmente útiles para combatir las enfermedades relacionadas con el estrés oxidativo .

Actividad antimicrobiana

Los derivados del indol han mostrado actividad antimicrobiana. Potencialmente, podrían usarse en el desarrollo de nuevos agentes antimicrobianos .

Actividad antituberculosa

Los derivados del indol han demostrado actividad antituberculosa. Potencialmente, podrían usarse en el tratamiento de la tuberculosis .

Actividad antidiabética

Los derivados del indol han mostrado propiedades antidiabéticas. Potencialmente, podrían usarse en el tratamiento de la diabetes .

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-fluoro-1H-indole-6-carboxylic acid were not found in the search results, indole derivatives, in general, have been gaining interest due to their wide range of biological activities . They are important in medicinal chemistry and are being explored for the treatment of various disorders .

Propiedades

IUPAC Name |

4-fluoro-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRLJGFDKLHDFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470241 |

Source

|

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-31-0 |

Source

|

| Record name | 4-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)